molecular formula C12H16N2O4 B13498797 Tert-butyl (4-methyl-2-nitrophenyl)carbamate

Tert-butyl (4-methyl-2-nitrophenyl)carbamate

Cat. No.: B13498797
M. Wt: 252.27 g/mol
InChI Key: IOQIPSLJJWEBBC-UHFFFAOYSA-N
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Description

Tert-butyl (4-methyl-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (4-methyl-2-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This method is advantageous due to its high yield and mild reaction conditions. The process involves the reaction of 4-methyl-2-nitroaniline with Boc2O in the presence of a base, leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Tert-butyl (4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitro group and a carbamate moiety allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-(4-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H16N2O4/c1-8-5-6-9(10(7-8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

IOQIPSLJJWEBBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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